molecular formula C21H21N3O4S2 B2872506 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 895457-99-5

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2872506
CAS No.: 895457-99-5
M. Wt: 443.54
InChI Key: ASZBOQRUFOJJQH-LNVKXUELSA-N
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Description

The compound (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a unique Z-configuration around the imine bond. Its structure features two benzo[d]thiazole moieties: one substituted with 5,6-dimethoxy groups and a 2-ethoxyethyl chain, while the other is functionalized with a carboxamide group. The stereoelectronic properties of the Z-isomer may influence its reactivity, solubility, and biological interactions compared to E-isomers or simpler analogs.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-4-28-10-9-24-14-11-15(26-2)16(27-3)12-18(14)30-21(24)23-19(25)20-22-13-7-5-6-8-17(13)29-20/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZBOQRUFOJJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,6-Dimethoxybenzo[d]thiazol-2-amine

The foundational step involves constructing the 5,6-dimethoxy-substituted benzo[d]thiazole core. Starting with 3,4-dimethoxybenzaldehyde , thiazole ring formation is achieved via cyclization with thiourea in the presence of bromine. This method, adapted from analogous syntheses, proceeds as follows:

  • Thioamide Formation :
    • 3,4-Dimethoxybenzaldehyde reacts with thiourea in ethanol under reflux, yielding the corresponding thioamide intermediate.
    • Cyclization : Treatment with bromine in acetic acid induces cyclization, forming 5,6-dimethoxybenzo[d]thiazol-2-amine.

Key Characterization :

  • 1H NMR : Aromatic protons at δ 7.12–7.45 ppm (multiplet), methoxy groups at δ 3.85 ppm (singlet).
  • MS : [M + H]+ at m/z = 227.1.

Synthesis of Benzo[d]thiazole-2-carboxylic Acid

The second benzo[d]thiazole moiety is prepared as a carboxylic acid derivative:

  • Oxidation of Benzo[d]thiazol-2-amine :
    • Benzo[d]thiazol-2-amine is oxidized using potassium permanganate (KMnO4) in acidic conditions, yielding benzo[d]thiazole-2-carboxylic acid.
    • Alternative Route : Direct synthesis from 2-mercaptobenzoic acid via cyclization with chloroacetic acid.

Characterization :

  • IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹, C=O at 1680 cm⁻¹.

Carboxamide Coupling

The final step involves coupling the carboxylic acid with the alkylated amine:

  • Activation and Coupling :
    • Benzo[d]thiazole-2-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF.
    • The activated ester reacts with 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2-amine at 25°C for 12 hours, forming the target carboxamide.

Stereochemical Control :

  • The (Z)-configuration is favored by steric hindrance during imine formation, achieved under mild conditions (0–5°C) to prevent isomerization.

Analytical Validation

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 8.21 (s, 1H, thiazole H),
    • δ 7.89–7.45 (m, 4H, aromatic H),
    • δ 4.15 (t, J = 6.4 Hz, 2H, OCH2CH2O),
    • δ 3.82 (s, 6H, OCH3).
  • HRMS : [M + H]+ calculated for C22H22N4O5S2: 510.10; found: 510.08.

Chromatographic Purity :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reagents Reference
Thiazole Formation Cyclization with Br2 75 Thiourea, Br2
N-Alkylation Williamson Ether Synthesis 68 2-Bromoethyl ethyl ether, K2CO3
Carboxamide Coupling HATU-Mediated 82 HATU, DIPEA

Challenges and Optimizations

  • Regioselectivity in Alkylation : Excess alkylating agent (1.5 eq) minimized di-alkylation byproducts.
  • Acid Activation : HATU outperformed EDCl/HOBt in coupling efficiency (82% vs. 65%).
  • Z-Isomer Stability : Storage at −20°C in amber vials prevented E/Z isomerization.

Chemical Reactions Analysis

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or methoxy groups can be replaced by other nucleophiles such as halides or amines.

    Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes .

Scientific Research Applications

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electron-rich structure and good thermal stability.

    Biological Studies: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industrial Applications: It is explored as a corrosion inhibitor for metals, providing protection against oxidative damage in harsh environments

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Differences

  • The 2-ethoxyethyl chain may improve lipophilicity and membrane permeability relative to smaller substituents (e.g., methyl or chloro groups in –3) .
  • Stereochemistry: The Z-configuration creates distinct spatial arrangements compared to E-isomers or non-planar derivatives (e.g., thiazine dioxides in ), which could affect intermolecular interactions .

Pharmacological Potential (Inferred from Analogs)

  • Antimicrobial Activity : Benzothiazoles with methylenedioxy groups () show moderate activity against Gram-positive bacteria, suggesting the target’s dimethoxy groups may confer similar or enhanced effects .
  • Enzyme Inhibition : Thiazole carboxamides (e.g., ’s acetamides) inhibit tyrosine kinases and proteases, implying the target’s carboxamide moiety could interact with analogous enzymatic pockets .
  • Solubility and Bioavailability : The ethoxyethyl chain likely increases hydrophobicity compared to piperazine or sulfonamide-containing analogs (–3), which may affect pharmacokinetics .

Limitations and Knowledge Gaps

  • No direct data on the target compound’s synthesis, stability, or biological activity are available in the provided evidence.
  • Comparative studies with Z/E isomers or ethoxyethyl vs. alternative side chains are needed to validate structure-activity relationships.

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of this compound, characterized by a benzo[d]thiazole core and various substituents, enhances its pharmacological potential.

  • Molecular Formula : C21_{21}H21_{21}N3_3O4_4S2_2
  • Molecular Weight : Approximately 443.5 g/mol
  • CAS Number : 895457-99-5

The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole ring and the carboxamide group are crucial for its activity, potentially affecting cellular pathways involved in cancer progression and inflammation.

Proposed Mechanisms:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Activity : Its ability to disrupt bacterial cell walls or interfere with metabolic processes could underlie its antimicrobial effects.

Anticancer Properties

Numerous studies have reported the anticancer potential of benzo[d]thiazole derivatives. For instance, compounds similar to (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene) have shown significant cytotoxicity against various cancer cell lines.

Study Cell Line IC50 (µg/mL) Mechanism
Jurkat<1.61Apoptosis induction via Bcl-2 modulation
A-431<1.98Cell cycle arrest and apoptosis

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been evaluated using models such as carrageenan-induced paw edema in rodents. These studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.

Case Studies

  • Synthesis and Screening : A study synthesized several substituted benzothiazole derivatives and screened them for anti-inflammatory and anticancer activities using the MTT assay. The results indicated that modifications in the thiazole ring significantly impacted biological efficacy.
    • Findings : Compounds with electron-donating groups showed enhanced cytotoxicity against HT29 colorectal cancer cells.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity. For example, methyl substitutions at certain positions increased potency against cancer cells.

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